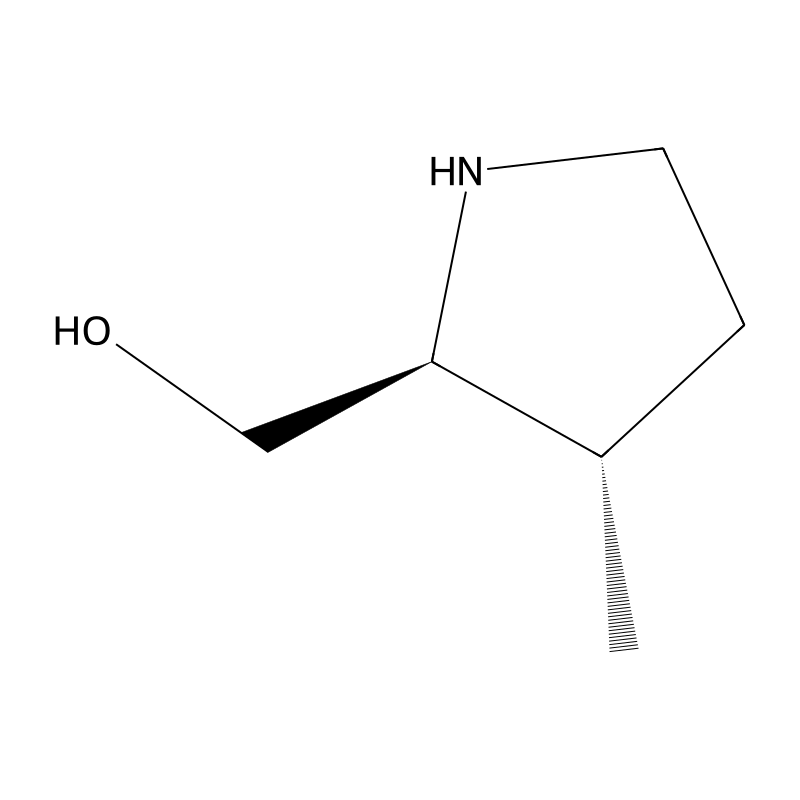

(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol is a chiral organic compound belonging to the class of pyrrolidine derivatives. Its molecular formula is and it has a molecular weight of approximately 113.17 g/mol. The compound features a pyrrolidine ring with a methyl group at the 3-position and a hydroxymethyl group at the 2-position. This specific stereochemistry contributes to its unique chemical properties and biological activities.

- Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or ketones.

- Reduction: It can be reduced to yield different derivatives, depending on the reducing agent used.

- Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.

(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol exhibits notable biological activity, particularly in pharmacological contexts. Its structural features allow it to interact with various biological targets, potentially influencing neurotransmitter systems. Research indicates that similar compounds may have applications in treating neurological disorders or as precursors for more complex pharmaceuticals.

The synthesis of (2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol typically involves several key steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as 3-methyl-1,4-diaminobutane.

- Introduction of the Hydroxymethyl Group: This is often accomplished via nucleophilic substitution using methanol as a nucleophile.

- Purification: The final product is purified through techniques such as distillation or chromatography to ensure high purity.

Industrial methods may optimize these steps for large-scale production, incorporating continuous flow reactors and automated systems.

(2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol has potential applications in:

- Pharmaceuticals: As an intermediate in the synthesis of drugs targeting neurological conditions.

- Chemical Research: As a reagent in organic synthesis and chemical biology studies.

- Material Science: In developing new materials with specific chemical properties due to its unique structure.

Several compounds share structural similarities with (2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| cis-(3-Methyl-pyrrolidin-2-yl)-methanol | Lacks the tosylate group | Less stable and soluble compared to (2S,3S) form |

| trans-(3-Methyl-pyrrolidin-2-yl)-methanol | Different stereochemistry | Variations in reactivity and biological activity |

| cis-(3-Methyl-pyrrolidin-2-yl)-ethanol | Contains an ethanol group instead of methanol | Different chemical properties due to ethanol group |

| (1-Benzyl-3-methyl-pyrrolidin-2-yl)-methanol | Benzyl substitution at the nitrogen | Alters reactivity patterns significantly |

Uniqueness

The uniqueness of (2S,3S)-(3-Methyl-pyrrolidin-2-yl)-methanol lies in its specific stereochemistry and functional groups that enhance its stability and solubility compared to similar compounds. Its ability to participate in diverse